molecular formula C17H12Cl2N4O4 B4359699 N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4359699
M. Wt: 407.2 g/mol
InChI Key: MCVVUSGHTRDJOO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes dichlorophenyl, nitrophenoxy, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a nucleophile.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via an etherification reaction, where a nitrophenol reacts with an appropriate alkyl halide or sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine derivative.

    Substitution of the Dichlorophenyl Group: Produces various substituted derivatives depending on the nucleophile used.

    Hydrolysis of the Carboxamide Group: Produces the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases or conditions, its pharmacokinetics, and its toxicity profile.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the nitrophenoxy group, which may affect its reactivity and biological activity.

    N-(3,4-dichlorophenyl)-1-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide: Contains a methoxy group instead of a nitro group, which could influence its electronic properties and interactions with biological targets.

    N-(3,4-dichlorophenyl)-1-[(2-hydroxyphenoxy)methyl]-1H-pyrazole-3-carboxamide: Contains a hydroxy group, which may enhance its solubility and reactivity.

Uniqueness

N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both dichlorophenyl and nitrophenoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O4/c18-12-6-5-11(9-13(12)19)20-17(24)14-7-8-22(21-14)10-27-16-4-2-1-3-15(16)23(25)26/h1-9H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVUSGHTRDJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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